Product packaging for Hydroxy Bezafibrate-D6(Cat. No.:)

Hydroxy Bezafibrate-D6

Cat. No.: B12395554
M. Wt: 383.9 g/mol
InChI Key: BSKJWQIHRRCBIU-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Isotopic Labeling in Chemical and Biological Research

Isotopic labeling is a technique that involves the incorporation of isotopes into molecules to trace their journey through chemical reactions or biological pathways. wikipedia.orgstudysmarter.co.uk Isotopes are variants of a chemical element that possess the same number of protons but a different number of neutrons. studysmarter.co.uk This difference in neutron count results in a difference in mass, which can be detected by various analytical instruments. wikipedia.org The isotopes used can be either radioactive (radiolabeling) or stable (stable isotope labeling). wikipedia.org Stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and are favored for their safety and suitability in long-term studies. studysmarter.co.ukmetwarebio.comsymeres.com

The core principle of isotopic labeling lies in the fact that isotopically labeled molecules behave almost identically to their unlabeled counterparts in chemical and biological systems. metwarebio.comcreative-proteomics.com This chemical equivalence allows researchers to introduce a "tagged" molecule into a system and monitor its fate without significantly perturbing the natural processes. metwarebio.com The applications of this technique are vast, spanning from metabolic research and drug development to environmental science. studysmarter.co.uk

Significance of Deuterated Compounds as Advanced Research Probes

Deuterium (D or ²H), a stable isotope of hydrogen, has gained prominence in the synthesis of labeled compounds for research. symeres.com The replacement of hydrogen with deuterium in a molecule creates a deuterated compound. These compounds are particularly valuable as research probes for several reasons. clearsynth.com

One of the primary applications of deuterated compounds is in mass spectrometry-based analysis, where they serve as ideal internal standards. clearsynth.comaptochem.com An internal standard is a compound of known concentration that is added to a sample to aid in the accurate quantification of the analyte of interest. clearsynth.com Deuterated internal standards are considered the gold standard because they share very similar chemical and physical properties with the analyte, including extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer. aptochem.comresearchgate.net This co-elution and similar behavior help to compensate for variations in sample preparation and analysis, leading to more precise and accurate measurements. clearsynth.comtexilajournal.com

Furthermore, the incorporation of deuterium can influence the metabolic pathways of a compound, a phenomenon known as the kinetic isotope effect. symeres.comresearchgate.net This effect can be harnessed to study drug metabolism and pharmacokinetics (DMPK), providing insights into how a drug is absorbed, distributed, metabolized, and excreted. symeres.comresearchgate.net In some instances, deuteration can lead to a more favorable pharmacokinetic profile, such as reduced clearance and an extended half-life. symeres.comcdnsciencepub.com

Overview of Hydroxy Bezafibrate-D6's Role in Research Methodologies

This compound is the deuterated form of Hydroxy Bezafibrate (B1666932), a metabolite of the lipid-lowering drug Bezafibrate. medchemexpress.com Bezafibrate is known to act as an agonist for peroxisome proliferator-activated receptors (PPARs) and is used in the treatment of hyperlipidemia. sigmaaldrich.comtjpr.orglookchem.com The drug is primarily excreted in the urine, largely in its unchanged form and as metabolites. innovareacademics.in

The principal application of this compound in research is as an internal standard for the quantitative analysis of Hydroxy Bezafibrate and its parent compound, Bezafibrate, in biological matrices such as plasma and urine. medchemexpress.com The development of sensitive and selective analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for pharmacokinetic studies and therapeutic drug monitoring. innovareacademics.inresearchgate.netnih.gov

In these analytical methods, a known amount of this compound is added to the biological sample at the beginning of the sample preparation process. Because it behaves almost identically to the non-deuterated Hydroxy Bezafibrate during extraction, chromatography, and ionization, any loss or variation that occurs will affect both the analyte and the internal standard equally. aptochem.com The mass spectrometer can differentiate between the two compounds based on their mass difference. wikipedia.org By comparing the signal intensity of the analyte to that of the internal standard, researchers can accurately determine the concentration of Hydroxy Bezafibrate in the original sample. clearsynth.com This approach enhances the robustness and reliability of bioanalytical methods. aptochem.com

Data Tables

Table 1: Chemical Properties of Key Compounds

Compound NameChemical FormulaMolecular Weight
BezafibrateC₁₉H₂₀ClNO₄361.82 g/mol sigmaaldrich.com
This compoundC₁₉H₁₄D₆ClNO₅383.76 g/mol esschemco.com

Table 2: Analytical Techniques for Bezafibrate and its Metabolites

Analytical MethodMatrixKey Findings
High-Performance Liquid Chromatography (HPLC) with UV detectionUrineA validated method for analyzing bezafibrate in urine using solid-phase extraction (SPE) was developed. researchgate.net
High-Performance Liquid Chromatography (HPLC) with UV detectionHuman PlasmaA sensitive and selective HPLC-UV method was developed for the determination of bezafibrate in human plasma. researchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Biological TissuesLC-MS/MS is a preferred technique for its sensitivity and specificity in quantifying drugs and their metabolites. researchgate.nettexilajournal.com
Gas Chromatography-Mass Spectrometry (GC-MS)Brain TissuesA GC-MS method was proposed for the quantification of related compounds in brain tissues, highlighting the utility of deuterated internal standards. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO5 B12395554 Hydroxy Bezafibrate-D6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H20ClNO5

Molecular Weight

383.9 g/mol

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)/i1D3,2D3

InChI Key

BSKJWQIHRRCBIU-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for Hydroxy Bezafibrate D6

Chemical Synthesis Pathways of Hydroxy Bezafibrate-D6

The synthesis of this compound, a deuterated analog of a bezafibrate (B1666932) metabolite, involves multi-step chemical processes. While specific proprietary synthesis routes are not always publicly detailed, the general approach often begins with the synthesis of the core bezafibrate structure, followed by hydroxylation and deuterium (B1214612) labeling. Alternatively, a deuterated precursor can be utilized early in the synthesis.

One plausible pathway involves the late-stage functionalization of a bezafibrate derivative. For instance, a method for the selective reduction of the carboxylic acid group of bezafibrate to its corresponding alcohol has been described. researchgate.net This involves the activation of the carboxylic acid via a mixed anhydride, followed by reduction. researchgate.net This alcohol derivative could then be a precursor to Hydroxy Bezafibrate after appropriate chemical modifications.

Another approach could utilize a deuterated building block in the initial stages. For example, a recently developed method for accessing deuterated bezafibrate involves the use of a deuterated thianthrenium salt which is coupled with an aryl bromide. nih.govresearchgate.net This key intermediate can then be further elaborated to introduce the hydroxyl group, leading to this compound. The successful synthesis of deuterated bezafibrate underscores the feasibility of this building block approach for creating more complex deuterated derivatives. nih.govresearchgate.net

Techniques for Deuterium Incorporation and Site-Specific Labeling

The introduction of deuterium atoms into the molecular structure of Hydroxy Bezafibrate is a key step that can be achieved through various methods. The choice of method often depends on the desired position of the deuterium labels, the stability of the starting materials and intermediates, and the required efficiency of deuterium incorporation.

Deuteration via specific synthetic precursors

Utilizing deuterated starting materials is a common and effective strategy for producing specifically labeled compounds. This approach offers precise control over the location of the deuterium atoms within the final molecule. For instance, the synthesis of deuterated bezafibrate has been accomplished using deuterated building blocks, which can then be converted to this compound. nih.govresearchgate.net This method ensures high levels of deuterium incorporation at the desired positions.

Deuterium exchange methods

Hydrogen-deuterium exchange (HDX) reactions represent another powerful tool for introducing deuterium into organic molecules. These methods involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O).

Acid- and Base-Catalyzed HDX:

Acid-catalyzed HDX reactions are frequently employed for the deuteration of aromatic compounds. mdpi.com These reactions typically proceed through an electrophilic aromatic substitution mechanism, where a strong deuterated acid facilitates the exchange of aromatic protons with deuterium. nih.gov The regioselectivity of this exchange can be influenced by the substituents present on the aromatic ring. mdpi.com For example, using deuterated trifluoroacetic acid (CF₃COOD) has proven effective for the H-D exchange in various aromatic amines and amides. nih.gov

Base-catalyzed HDX is also a viable method, particularly for protons adjacent to carbonyl groups due to the formation of enolates. mdpi.com This can be relevant for intermediates in the synthesis of this compound that contain ketone or ester functionalities.

Transition Metal-Catalyzed HDX:

Transition metal catalysts, such as palladium, platinum, and iridium complexes, have emerged as highly efficient catalysts for C-H bond activation and subsequent H/D exchange. mdpi.comsnnu.edu.cn Palladium-catalyzed methods, in particular, have been successfully applied to the late-stage deuteration of a variety of arenes, including bezafibrate methyl ester, using D₂O as the deuterium source. nih.govacs.org These methods often exhibit broad functional group tolerance, making them suitable for complex molecules like bezafibrate derivatives. nih.govacs.org Iridium-based catalysts have also been shown to be effective for the specific incorporation of deuterium into various organic substrates. mdpi.com

Derivatization Approaches for Enhanced Research Applicability

To improve the analytical properties of this compound, particularly for techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary. Derivatization modifies the compound to increase its volatility, thermal stability, and improve its chromatographic behavior.

Common derivatization techniques include:

Silylation: This process replaces active hydrogens in hydroxyl and carboxylic acid groups with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netresearch-solution.com

Acylation: This involves the introduction of an acyl group. For carboxylic acids, this can mean conversion to an ester. research-solution.com

Alkylation: This method can be used to convert carboxylic acids into their corresponding esters, for example, through flash alkylation using reagents like tetrabutylammonium (B224687) hydroxide (B78521) (TBH). research-solution.com

These derivatization strategies are crucial for developing robust analytical methods for the quantification of this compound in various biological matrices. research-solution.comnih.gov

Advanced Analytical Characterization and Quantification of Hydroxy Bezafibrate D6

Development and Validation of Quantitative Analytical Assays Utilizing Hydroxy Bezafibrate-D6 as an Internal Standard

Isotope Dilution Mass Spectrometry (IDMS) Principles

Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for determining the concentration of an analyte in a sample. osti.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched standard, often referred to as a "spike" or "internal standard," to a sample containing the analyte of interest. osti.govresearchgate.net In the context of this compound, this deuterated compound serves as the internal standard for the quantification of its non-labeled counterpart, Hydroxy Bezafibrate (B1666932).

The core of the IDMS technique lies in the measurement of the altered isotope ratio of the analyte after the addition of the isotopically labeled standard. osti.govepa.gov Since the analyte and the internal standard are chemically identical, they exhibit the same behavior during sample preparation, extraction, and chromatographic separation. nih.gov This co-elution and identical chemical behavior ensure that any loss of the analyte during these steps is compensated for by a proportional loss of the internal standard. researchgate.net

The quantification is based on the ratio of the mass spectrometric signals of the analyte and the internal standard. nih.gov This ratio is then used in a calculation that incorporates the known amount of the added internal standard and the natural isotopic abundance of the analyte to determine the analyte's concentration in the original sample. epa.gov A significant advantage of IDMS is that it does not necessitate the complete recovery of the analyte from the sample matrix, which enhances the accuracy and reproducibility of the results. osti.govnih.gov

The use of a stable isotope-labeled internal standard like this compound in IDMS offers several benefits:

Increased Accuracy and Precision: By correcting for variations in sample preparation and instrument response, IDMS provides highly reliable quantitative data. nih.gov

Matrix Effect Compensation: The internal standard helps to mitigate the impact of matrix components that can suppress or enhance the ionization of the analyte in the mass spectrometer. nih.gov

Enhanced Sensitivity: The isotopically labeled internal standard can act as a carrier, improving the recovery and detection of the analyte, especially at low concentrations. nih.gov

Method Validation Parameters for Deuterated Internal Standards

For a bioanalytical method utilizing a deuterated internal standard like this compound to be considered reliable and robust, it must undergo a thorough validation process. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation. pmda.go.jpeuropa.eueuropa.eufda.gov The key parameters that must be evaluated are detailed below.

Selectivity and Specificity: The analytical method must be able to differentiate and quantify the analyte and the internal standard without interference from other components in the biological matrix. pmda.go.jpbioanalysisforum.jp This is typically assessed by analyzing blank matrix samples from at least six different sources to ensure that no endogenous compounds or metabolites produce a signal at the retention time of the analyte or the internal standard. pmda.go.jpbioanalysisforum.jp

Calibration Curve: A calibration curve is generated to establish the relationship between the concentration of the analyte and the response of the analytical instrument. pmda.go.jp It should be prepared using at least six non-zero concentration levels, a blank sample, and a zero sample (blank with internal standard). pmda.go.jp The accuracy of the back-calculated concentrations of the calibration standards should generally be within ±15% of the nominal concentration, and ±20% for the lower limit of quantification (LLOQ). pmda.go.jp

Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true concentration, while precision describes the degree of scatter among a series of measurements. pmda.go.jp Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. europa.eu For a method to be considered valid, the mean accuracy should be within 85-115% of the nominal concentration, and the precision (expressed as the coefficient of variation, CV) should not exceed 15%. europa.eufda.gov

Recovery: Recovery is the efficiency of the extraction process in removing the analyte and internal standard from the biological matrix. fda.gov While 100% recovery is not essential, it should be consistent and reproducible across the concentration range. fda.gov

Matrix Effect: The matrix effect is the suppression or enhancement of ionization of the analyte and internal standard by co-eluting components from the biological matrix. fda.gov It is evaluated by comparing the response of the analyte in post-extraction spiked samples to the response of the analyte in a neat solution. The CV of the matrix factor across different lots of the biological matrix should be ≤15%.

Stability: The stability of the analyte and the internal standard must be evaluated under various conditions that mimic the sample handling and analysis process. fda.gov This includes bench-top stability, freeze-thaw stability, and long-term storage stability. fda.gov

The following table summarizes the typical acceptance criteria for these validation parameters as per regulatory guidelines:

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and internal standard in at least 6 independent sources of blank matrix. pmda.go.jpbioanalysisforum.jp
Calibration Curve At least 75% of standards must be within ±15% of nominal values (±20% at LLOQ). pmda.go.jp
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% at LLOQ). europa.eu
Precision The coefficient of variation (CV) at each QC level should not exceed 15% (20% at LLOQ). europa.eu
Recovery Should be consistent and reproducible, though no specific percentage is mandated. fda.gov
Matrix Effect The CV of the matrix factor should be ≤15%.
Stability Analyte and internal standard should be stable under expected storage and processing conditions. fda.gov

Investigations into Metabolic Pathways and Biotransformation Dynamics of Bezafibrate and Its Hydroxylated Deuterated Analogues

Enzymatic Biotransformation Studies of Bezafibrate (B1666932) in Cellular and Subcellular Systems

The biotransformation of bezafibrate, a fibric acid derivative used for the treatment of hyperlipidemia, is a crucial determinant of its pharmacokinetic profile and therapeutic action. In vitro studies utilizing cellular and subcellular systems, such as human liver microsomes, have been instrumental in elucidating the metabolic pathways of this drug.

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of bezafibrate is significantly influenced by the cytochrome P450 (CYP) superfamily of enzymes. While the primary route of metabolism for bezafibrate is glucuronidation, oxidative metabolism mediated by CYP enzymes also plays a role. patsnap.com Studies have indicated that fibrates, as a class of drugs, can interact with various CYP isoforms. Specifically, CYP3A4 and CYP2C8 have been identified as being involved in the metabolism of some fibrates. nih.gov Bezafibrate itself has been shown to be a weak inducer of certain CYP enzymes. nih.gov

The enzymatic activity of CYPs leads to the hydroxylation of bezafibrate, a key step in its phase I metabolism. This process introduces a hydroxyl group into the bezafibrate molecule, increasing its polarity and facilitating subsequent phase II conjugation reactions.

Identification of Primary and Secondary Metabolites

The metabolic cascade of bezafibrate results in the formation of several metabolites. The primary metabolites are a result of direct modification of the parent drug, while secondary metabolites arise from further transformation of the primary ones.

The main metabolic pathway for bezafibrate is conjugation with glucuronic acid, forming bezafibrate glucuronide . patsnap.com Another identified metabolite is hydroxy-bezafibrate , which is formed through the action of cytochrome P450 enzymes. researchgate.net This hydroxylated metabolite is considered to have no significant lipid-lowering properties in animal studies. researchgate.net

The following table summarizes the key metabolites of bezafibrate identified in in vitro studies.

Metabolite NameMetabolic PathwayPrecursor
Bezafibrate GlucuronideGlucuronidationBezafibrate
Hydroxy-BezafibrateHydroxylation (CYP-mediated)Bezafibrate

Application of Deuterium (B1214612) Labeling in Tracing Metabolic Fates in In Vitro and Non-Human Animal Models

Deuterium labeling is a powerful technique employed in drug metabolism studies to trace the metabolic fate of a compound and to investigate its pharmacokinetic properties. By replacing one or more hydrogen atoms with its stable isotope, deuterium (D), researchers can track the molecule and its metabolites using mass spectrometry.

Assessment of Metabolic Stability and Clearance Pathways

The introduction of deuterium into a drug molecule can influence its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the site of deuteration. This phenomenon, known as the kinetic isotope effect, can result in a longer half-life and altered clearance pathways for the deuterated compound.

While specific studies on the metabolic stability and clearance of Hydroxy Bezafibrate-D6 are not extensively available in the public domain, the principles of deuterium labeling suggest that deuteration at a metabolically active site could slow down its breakdown, potentially leading to higher plasma concentrations and a longer duration of action compared to its non-deuterated counterpart. The use of deuterated internal standards, such as bezafibrate-d4, in pharmacokinetic studies demonstrates the utility of this approach in accurately quantifying the drug and its metabolites. oatext.com

Comparative Metabolic Profiling of Bezafibrate and this compound

A direct comparative metabolic profiling of bezafibrate and this compound has not been extensively reported in publicly available scientific literature. However, based on the known metabolic pathways of bezafibrate and the principles of deuterium labeling, a hypothetical comparison can be made.

The metabolic profile of bezafibrate is characterized by the formation of bezafibrate glucuronide and hydroxy-bezafibrate. For this compound, one would anticipate that the core metabolic pathways would be similar. However, the rates of these reactions and the relative abundance of different metabolites could be altered due to the deuterium isotope effect.

The following table provides a hypothetical comparison of the metabolic profiles, highlighting potential differences that could arise from deuterium labeling.

FeatureBezafibrateThis compound (Hypothetical)
Primary Metabolic Pathways Glucuronidation, HydroxylationGlucuronidation, Hydroxylation
Rate of Metabolism StandardPotentially slower due to kinetic isotope effect
Major Metabolites Bezafibrate Glucuronide, Hydroxy-BezafibrateBezafibrate Glucuronide, Hydroxy-Bezafibrate-D6, potentially other metabolites due to metabolic switching
Clearance Rate Relatively rapidPotentially slower
Plasma Half-life ShorterPotentially longer

Molecular and Cellular Mechanistic Research Involving Bezafibrate and Its Hydroxylated Analogues

Interactions with Peroxisome Proliferator-Activated Receptors (PPARs) in In Vitro Systems

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism. patsnap.com There are three main subtypes: PPARα, PPARγ, and PPARδ.

Pan-Agonistic Activity on PPARα, PPARγ, and PPARδ

Bezafibrate (B1666932) is distinguished from other fibrates by its unique ability to act as a pan-agonist, activating all three PPAR subtypes (α, γ, and δ) at comparable concentrations. nih.govahajournals.org This broad activity profile allows it to modulate a wider range of metabolic pathways than more selective PPAR agonists. mdpi.com While other fibrates, like fenofibrate, are more selective for PPARα, bezafibrate's balanced activation of all three isoforms contributes to its comprehensive effects on lipid and glucose metabolism. ahajournals.org In vitro studies have characterized Bezafibrate as a PPARα, -γ, and -δ pan-agonist. nih.govphysiology.org

Ligand Binding and Receptor Activation Studies

Studies have been conducted to quantify the activation of PPAR subtypes by Bezafibrate. These investigations utilize techniques such as dual luciferase-based GAL4 transactivation assays in cell lines like COS-7 to determine the efficacy and potency of ligand binding.

The table below summarizes the half-maximal effective concentrations (EC50) of Bezafibrate for human and murine PPAR subtypes, demonstrating its role as a PPAR agonist. medchemexpress.com

Receptor SubtypeSpeciesEC50 (μM)
PPARαHuman50
PPARγHuman60
PPARδHuman20
PPARαMurine90
PPARγMurine55
PPARδMurine110

Modulation of Gene Expression and Cellular Signaling Pathways in Model Systems

Bezafibrate's activation of PPARs leads to downstream changes in the expression of numerous genes that are critical in metabolic regulation. These effects have been extensively studied in various model systems, including cultured adipocytes and animal models.

Effects on Lipid Metabolism-Related Gene Expression (e.g., in adipocytes)

In adipocytes, Bezafibrate has been shown to modulate the expression of genes involved in fatty acid metabolism. For instance, in P301S mouse models, Bezafibrate treatment led to a significant increase in the mRNA levels of 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2), a key enzyme in fatty acid β-oxidation. oup.com Furthermore, Bezafibrate has been shown to regulate the expression of genes involved in fatty acid transport and binding.

Impact on Intracellular Glucocorticoid Reactivating Enzymes (e.g., 11beta-hydroxysteroid dehydrogenase type 1) in Murine Adipose Tissue and 3T3-L1 Adipocytes

Bezafibrate has been found to regulate the expression and activity of 11beta-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for reactivating glucocorticoids within cells. nih.gov In a study using db/db mice, treatment with Bezafibrate led to a significant decrease in the mRNA level of 11β-HSD1 in adipose tissue. nih.govphysiology.org This was accompanied by an increase in plasma adiponectin levels. nih.gov

The table below details the effects of Bezafibrate on 11β-HSD1 and adiponectin in 3T3-L1 adipocytes. nih.gov

ParameterChange with Bezafibrate Treatment
11β-HSD1 mRNA level-34% (P<0.01)
11β-HSD1 enzyme activity-32% (P<0.01)
Adiponectin expression+71% (P<0.01)
Adiponectin secretion+27% (P<0.01)

Cellular Uptake and Distribution in Cultured Cells and Tissue Models

The cellular uptake of Bezafibrate is a critical step for its biological activity. In human serum, a high percentage of Bezafibrate (94-96%) is bound to protein. abbvie.ca The apparent volume of distribution is approximately 17 liters. abbvie.cahres.ca Studies using biodegradable nano-polymers for Bezafibrate delivery have suggested that encapsulation can lead to better solubility, stability, and cellular uptake, resulting in more pronounced biological effects.

Applications of Hydroxy Bezafibrate D6 As a Research Reference Standard and Tracer

Utilization in Quantitative Bioanalytical Assays for Parent Drug or Related Compounds in Research Matricesnih.govesschemco.comcreative-bioarray.comcreative-bioarray.com

In the realm of bioanalysis, the complexity of biological matrices such as plasma, urine, and tissue homogenates presents significant challenges for accurate quantification of drug molecules. The use of a stable isotope-labeled internal standard (SIL-IS) like Hydroxy Bezafibrate-D6 is the gold standard for liquid chromatography-mass spectrometry (LC-MS/MS) based methods, as it effectively compensates for variability during sample processing and analysis. nih.govnih.gov

The fundamental principle behind using this compound for absolute quantification is isotopic dilution analysis. A known amount of the deuterated standard is added to a biological sample at the beginning of the sample preparation process. oatext.com It is assumed that the SIL-IS behaves identically to the endogenous, non-labeled analyte (e.g., Hydroxy Bezafibrate (B1666932) or its parent drug, Bezafibrate) throughout all subsequent steps, including extraction, derivatization, and chromatographic separation.

Because the SIL-IS and the analyte co-elute and experience the same ionization effects in the mass spectrometer's source, any loss of analyte during sample preparation or fluctuation in instrument response will be mirrored by a proportional change in the internal standard. nih.gov The concentration of the analyte is then determined by the ratio of the mass spectrometer's response of the analyte to that of the known concentration of the internal standard. This method yields highly accurate and precise results, which are crucial for research applications.

Table 1: Role of this compound in Mitigating Analytical Variability

Source of VariabilityHow this compound Compensates
Sample Extraction Experiences similar recovery/loss as the analyte, ensuring the final analyte/IS ratio remains constant.
Matrix Effects Co-elutes with the analyte and is affected similarly by ionization suppression or enhancement, correcting the signal ratio.
Instrument Response Compensates for fluctuations in detector sensitivity and injection volume inconsistencies.
Pipetting/Volume Errors As the final measurement is a ratio, minor volume variations during preparation have a negligible impact.

During the development of new bioanalytical methods, this compound is an invaluable tool for optimizing and validating assay performance. nih.govresearchgate.net It is used to assess critical method parameters to ensure the assay is robust, reliable, and fit for its intended research purpose.

Key applications in method development include:

Extraction Efficiency: By comparing the response of this compound in an extracted sample to a non-extracted standard, researchers can determine the recovery rate of the analyte from the biological matrix.

Chromatographic Optimization: The deuterated standard helps in fine-tuning the liquid chromatography conditions to achieve optimal separation from interfering matrix components and ensure symmetric peak shapes.

Mass Spectrometry Tuning: It is used to optimize the mass spectrometer parameters (e.g., collision energy, declustering potential) for both the analyte and the internal standard to achieve maximum sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.

Validation: this compound is essential for validating the method's linearity, accuracy, precision, and stability according to established scientific guidelines. oatext.comuninet.edu

Application in Pharmacokinetic Studies in Non-Human Biological Systems

Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug. Accurate measurement of drug concentrations in biological fluids and tissues over time is the cornerstone of these studies. nih.gov this compound facilitates this by enabling precise quantification of the parent drug or its metabolites in non-human research models. nih.gov

In vitro permeability assays are used in early-stage research to predict a drug's absorption in the body. creative-bioarray.comcreative-bioarray.com These assays measure the rate at which a compound crosses a monolayer of cultured cells that mimic a biological barrier, such as the intestinal wall (Caco-2 cells) or the blood-brain barrier. nih.govmbbiosciences.com

In these experiments, the test compound (e.g., Bezafibrate) is added to one side of the cell monolayer (the donor compartment). Samples are then collected from the other side (the receiver compartment) at various time points. To accurately quantify the very low concentrations of the compound that have permeated the barrier, this compound is added as an internal standard to the collected samples before LC-MS/MS analysis. This ensures that the calculated permeability coefficients (Papp) are reliable, allowing for accurate classification of the compound's absorption potential.

Table 2: Use of this compound in Common In Vitro Permeability Models

Assay ModelBiological Barrier SimulatedRole of this compound
Caco-2 Assay Human intestinal epitheliumInternal standard for quantifying drug transport to predict oral absorption. creative-bioarray.com
MDCK Assay Blood-brain barrierInternal standard for quantifying drug transport to assess CNS penetration potential. creative-bioarray.com
PAMPA Passive diffusion across a lipid membraneInternal standard for quantifying passive permeability.

In preclinical research, pharmacokinetic studies are conducted in animal models (e.g., rats, mice) to understand how a drug behaves in vivo. nih.gov Following administration of a drug like Bezafibrate, blood samples are collected at predetermined time points. nih.gov

The concentration of the drug and/or its metabolites in the plasma from these samples is quantified using a validated bioanalytical method employing this compound as the internal standard. The resulting concentration-time data is then used to calculate essential pharmacokinetic parameters. The accuracy of these parameters is directly dependent on the quality of the bioanalytical data, highlighting the critical role of the deuterated internal standard.

Table 3: Key Pharmacokinetic Parameters Reliant on Accurate Quantification

PK ParameterDescriptionImportance of Accurate Quantification
Cmax Maximum (peak) plasma concentrationDetermines if the drug reaches therapeutic levels; accuracy is vital.
Tmax Time to reach CmaxIndicates the rate of drug absorption.
AUC Area Under the Curve (total drug exposure)Reflects the overall amount of drug that reaches systemic circulation.
t1/2 Elimination half-lifeDetermines how long the drug stays in the body and influences dosing frequency.

Role in Quality Control and Assay Development for Pharmaceutical Researchnih.govesschemco.com

Beyond initial method development, this compound is integral to the ongoing quality control (QC) of bioanalytical assays during routine use in research. To ensure the reliability of data generated over the course of a study, QC samples are prepared at low, medium, and high concentrations and analyzed with every batch of experimental samples. uninet.edu

The internal standard response is monitored throughout each analytical run. A consistent response for this compound across all samples, including standards, QCs, and unknowns, indicates that the analytical process is under control. Conversely, significant variability or drift in the internal standard signal can alert the analyst to potential issues with sample extraction, instrument performance, or matrix effects, prompting investigation before unreliable data is reported. nih.gov This use as a QC tool ensures the integrity and reproducibility of the research data.

Future Directions and Emerging Research Perspectives for Hydroxy Bezafibrate D6 Research

Advancements in Synthesis of More Complex Deuterated Analogues for Specialized Research

The synthesis of isotopically labeled compounds is a cornerstone of drug metabolism and pharmacokinetic (DMPK) studies. symeres.com For Hydroxy Bezafibrate-D6, current synthetic routes typically involve incorporating deuterium (B1214612) atoms into the methyl groups of a precursor molecule. Future research is trending towards the creation of more complex analogues to answer more nuanced scientific questions.

Key advancements are anticipated in the following areas:

Site-Specific Deuteration: Developing synthetic methods that allow for the precise placement of deuterium atoms at various positions on the molecule. acs.org This would enable detailed studies into metabolic switching and the kinetic isotope effect (KIE), where the heavier deuterium can slow down metabolism at a specific site, potentially altering the drug's pharmacokinetic profile. nih.govnih.gov

Multi-Isotope Labeling: The synthesis of analogues containing both deuterium (²H) and other stable isotopes like carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N) is a growing field. symeres.comglobalgrowthinsights.com These dual-labeled compounds provide even greater specificity in mass spectrometry analyses and are invaluable for complex metabolic flux studies and elucidating intricate biochemical pathways. acs.org

Late-Stage Functionalization: A significant trend in synthetic chemistry is the development of methods for introducing isotopic labels at a late stage in the synthesis process. acs.org This approach is more efficient and cost-effective than starting with simple deuterated precursors and carrying them through a multi-step synthesis. Catalytic methods, including those using iridium, ruthenium, or palladium, are being refined to achieve selective hydrogen-isotope exchange on complex molecules like bezafibrate (B1666932) metabolites. researchgate.netmdpi.com These advancements will facilitate the production of a wider array of deuterated analogues for specialized research applications.

Innovations in Analytical Techniques for Enhanced Isotopic Purity and Ultra-Trace Quantification

The reliability of data generated using this compound as an internal standard is directly dependent on its isotopic purity and the sensitivity of the analytical method. rsc.org Future research will focus on pushing the boundaries of analytical chemistry to enhance these aspects.

Innovations in Isotopic Purity Assessment: High-resolution mass spectrometry (HRMS) combined with liquid chromatography (LC) is becoming the gold standard for assessing isotopic purity. rsc.orgnih.gov Unlike traditional methods, HRMS can readily distinguish between the desired deuterated compound and any residual non-labeled analyte, providing a precise measure of isotopic enrichment. nih.gov Future strategies will likely involve the increased use of HRMS and nuclear magnetic resonance (NMR) spectroscopy in tandem to provide comprehensive characterization, confirming not only the degree of deuteration but also the exact location of the deuterium atoms within the molecule. rsc.org

Advancements in Ultra-Trace Quantification: The ability to measure minute quantities of metabolites is crucial for understanding cellular mechanisms and for early-stage pharmacokinetic studies. The combination of ultra-performance liquid chromatography (UPLC) with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and speed. asm.orgshimadzu.com

Analytical TechniqueAdvantage for this compound Applications
LC-MS/MS The benchmark for quantitative bioanalysis, allowing for highly sensitive and selective measurement of metabolites in complex biological matrices like plasma and tissue. nih.gov
UPLC-MS/MS Offers faster analysis times and higher resolution compared to conventional HPLC, enabling high-throughput screening and the quantification of multiple analytes in a single run. asm.orgd-nb.info
HRMS Provides superior accuracy and the ability to perform untargeted screening, helping to identify unknown metabolites while simultaneously quantifying known ones. rsc.orgnih.gov
Stable Isotope Dilution Using this compound as an internal standard corrects for variations in sample preparation and instrument response, ensuring highly accurate and reproducible quantification. nih.govnih.govmdpi.com

Future methods will focus on further miniaturization, reducing sample volume requirements, and developing more sophisticated data analysis workflows to quantify analytes at attogram or zeptogram levels. shimadzu.comnih.gov This will be particularly important for studies involving microdosing or analyzing samples from niche biological compartments.

Expansion of Mechanistic Studies in Diverse Pre-Clinical Models to Elucidate Novel Biological Activities

Bezafibrate, the parent drug, is a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism. drugbank.com Research has shown bezafibrate impacts not only lipid levels but also mitochondrial biogenesis, autophagy, inflammation, and even bone metabolism. researchgate.netnih.govnih.gov The role of its metabolites, such as Hydroxy Bezafibrate, in these diverse effects is an area of active investigation.

This compound is an essential tool for these studies, enabling the precise quantification of the hydroxylated metabolite in various preclinical models. Future research will likely expand into new disease models:

Neurodegenerative Diseases: Studies have begun to explore bezafibrate's neuroprotective effects in models of Alzheimer's disease, where it may improve brain glucose metabolism and reduce neuroinflammation. mdpi.com Using this compound, researchers can determine the extent to which the parent drug and its hydroxylated metabolite penetrate the blood-brain barrier and act on neural tissues.

Metabolic-Associated Steatotic Liver Disease (MASLD): Bezafibrate has shown beneficial effects on hepatic steatosis and fibrosis in animal models. nih.govoup.com Precise measurement of Hydroxy Bezafibrate levels in liver tissue can help correlate the concentration of this specific metabolite with therapeutic outcomes, such as the induction of fatty acid oxidation and autophagy.

Oncology: The role of PPARs in cancer is complex, and bezafibrate has been shown to inhibit tumorigenesis in some contexts. researchgate.net Quantifying the distribution and concentration of bezafibrate and its metabolites within tumor microenvironments could provide insights into its mechanisms of action.

Inherited Metabolic Disorders: Bezafibrate has been studied as a potential pharmacological therapy for certain fatty acid oxidation defects and glycogen (B147801) storage diseases. nih.govclinicaltrials.gov this compound allows for detailed pharmacokinetic modeling in these specific patient populations to understand how the drug is metabolized in the context of a compromised metabolic system.

Potential for Development of New Research Tools Based on Deuterium Labeling Strategies

Beyond its role as an internal standard, this compound is a foundational component for developing next-generation research tools. Deuterium labeling is a versatile strategy that can be exploited in several ways. symeres.com

Probing Drug-Drug Interactions: Bezafibrate is metabolized by cytochrome P450 enzymes. drugbank.com this compound can be used in studies to screen for potential drug-drug interactions where a co-administered drug might inhibit or induce the hydroxylation pathway of bezafibrate, which can be accurately quantified.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: By enabling the simultaneous quantification of both the parent drug (using its own deuterated standard, Bezafibrate-D6) and the hydroxylated metabolite, researchers can build more sophisticated PK/PD models. These models can help determine whether the parent drug, the metabolite, or both are responsible for the observed therapeutic effects.

Development of Deuterated Drugs: Strategically placing deuterium at a site of metabolism (known as "deuterium-switching") can slow down the metabolic process, potentially improving a drug's half-life and reducing the formation of certain metabolites. nih.govnih.govrsc.org While this compound itself is a tool, the knowledge gained from using it to study bezafibrate's metabolism could inform the design of a new therapeutic entity—a deuterated version of bezafibrate with an optimized pharmacokinetic profile. researchgate.netresearchgate.netuobaghdad.edu.iq This represents a significant opportunity, shifting the use of deuteration from a simple analytical aid to a core component of drug design. nih.gov

Q & A

Q. How should researchers validate the specificity of this compound in multiplexed assays with structurally similar analytes?

  • Methodological Answer : Perform cross-reactivity tests using analogs (e.g., Clofibric acid-d4) and assess chromatographic resolution (R >1.5). Use tandem MS/MS with unique fragment ions for unambiguous identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.